4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid
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Overview
Description
4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a cyano group, a hydroxyphenyl group, and a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid typically involves the condensation of a thiophene derivative with a cyano and hydroxy-substituted benzaldehyde. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve multicomponent reactions and the use of transition metal catalysts to improve yield and selectivity. The Suzuki–Miyaura coupling reaction is one such method, which is widely used for forming carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its cyano and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The thiophene ring can also interact with electron-rich or electron-deficient sites in proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
- 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxamide
- 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylate
- 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxaldehyde
Comparison: 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct electronic and steric properties. Compared to its amide, ester, and aldehyde analogs, the carboxylic acid derivative exhibits stronger acidity and can form more stable hydrogen bonds, making it more versatile in various chemical and biological applications .
Properties
IUPAC Name |
4-(3-cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3S/c13-5-7-1-8(3-10(14)2-7)9-4-11(12(15)16)17-6-9/h1-4,6,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESZJBKYDFALCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CSC(=C2)C(=O)O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684820 |
Source
|
Record name | 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-14-2 |
Source
|
Record name | 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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